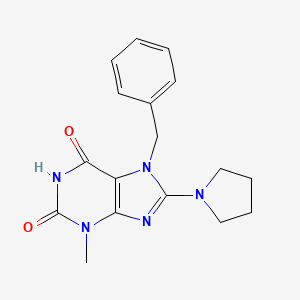

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Description

Properties

IUPAC Name |

7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGIWNNMTYMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular functions and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (C₂₂H₃₁N₅O₂) Substituents:

- Position 7: Octyl (C₈H₁₇)

- Position 8: Benzyl(methyl)amino Molecular Weight: 397.52 g/mol .

MDL-11,939 (structure inferred from )

- Synthesized from piperidine-2,6-dione precursors.

- Substituents may include ethoxy (OEt) or phenyl (Ph) groups at position 1, but exact details are unspecified .

Target Compound : 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Substituents :

- Position 7: Benzyl (C₇H₇)

- Position 8: Pyrrolidin-1-yl

- Molecular Formula : C₁₇H₁₈N₆O₂

- Molecular Weight : 338.36 g/mol (calculated).

Physicochemical Properties

- Impact of Substituents: The octyl chain in the analog increases molecular weight and lipophilicity (LogP ~4.3), reducing aqueous solubility compared to the target compound’s benzyl group .

Pharmacological Implications

- Analog (C₂₂H₃₁N₅O₂) : The octyl chain may prolong metabolic half-life but limit solubility, restricting bioavailability .

- MDL-11,939 : Piperidine-2,6-dione derivatives (e.g., MDL-11,939) are often explored as GABA analogs or enzyme inhibitors, suggesting possible shared therapeutic pathways with the target compound .

Biological Activity

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione (CAS No. 377066-62-1) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is , with a molecular weight of approximately 325.365 g/mol. The compound features a purine base with a pyrrolidine ring and a benzyl substituent, which may influence its biological activity through enhanced lipophilicity and receptor interaction.

Anticancer Properties

Recent studies have indicated that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione could be developed as a potential antimicrobial agent, particularly in treating resistant strains.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have reported that it can inhibit specific kinases involved in cancer progression and inflammation. For instance, it has been shown to inhibit protein kinase B (AKT) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and survival pathways in cancer cells.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting its potential utility in treating bacterial infections.

The biological activity of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of CDKs resulting in G1 or G2 phase arrest.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Comparative Analysis

To better understand the efficacy of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| Compound A | C17H19N5O2 | 325.365 | Moderate | Yes |

| Compound B | C16H18N4O3 | 302.34 | High | Moderate |

| 7-Benzyl-3-methyl... | C17H19N5O2 | 325.365 | High | Yes |

Q & A

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.